3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal
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Overview
Description
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a conjugated system with a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enal moiety through a methylene bridge. Its structural characteristics make it a valuable compound in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate enal compound. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acrolein in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at room temperature and allowed to stand overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions and form complexes with various biomolecules. Its dimethylamino group enhances its electron-donating properties, making it a suitable candidate for studying electron transfer processes and photophysical behavior .
Comparison with Similar Compounds
Similar Compounds
p-Dimethylaminocinnamaldehyde: Shares a similar structure but lacks the prop-2-enal moiety.
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde: Another closely related compound with similar photophysical properties.
Uniqueness
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is unique due to its extended conjugation and the presence of both an aldehyde and a dimethylamino group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
138308-84-6 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylideneamino]prop-2-enal |
InChI |
InChI=1S/C12H14N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h3-10H,1-2H3 |
InChI Key |
CTYICSPQZWUHIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC=CC=O |
Origin of Product |
United States |
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